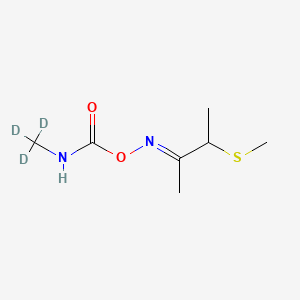

Butocarboxim-d3

Description

Significance of Deuterated Compounds in Scientific Investigations

The substitution of hydrogen with deuterium (B1214612) in a molecule is a subtle change that imparts unique properties, making deuterated compounds exceptionally useful across various scientific disciplines. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a difference that gives rise to the kinetic isotope effect (KIE). This effect can alter the rate of chemical reactions, including metabolic processes, providing a powerful method for studying reaction mechanisms and improving the properties of pharmacologically active molecules. chemicalbook.comshimadzu.com

In analytical chemistry, deuterated compounds are invaluable, particularly as internal standards for quantitative analysis using mass spectrometry (MS). nih.govnih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) rely on internal standards to correct for variations during sample preparation and to compensate for matrix effects, which can suppress or enhance the instrument's signal. sci-hub.seresearchgate.net A deuterated standard is considered ideal because it has nearly identical chemical and physical properties to its non-labeled counterpart, meaning it behaves similarly during extraction and chromatographic separation. researchgate.net However, its increased mass allows it to be clearly distinguished by the mass spectrometer, ensuring highly accurate and precise quantification. acs.orgnih.gov

Beyond analytical standards, deuterium labeling is crucial for metabolic studies, allowing researchers to trace the pathways of how molecules are absorbed, distributed, metabolized, and excreted. vulcanchem.comsymeres.com In nuclear magnetic resonance (NMR) spectroscopy, deuterated solvents are widely used to avoid interference from hydrogen signals, thereby enhancing the clarity and resolution of the spectra obtained. vulcanchem.comCurrent time information in Bangalore, IN.

Table 1: Key Applications of Deuterated Compounds in Research

| Application Area | Description | Key Advantages |

|---|---|---|

| Quantitative Analysis | Use as internal standards in mass spectrometry (e.g., LC-MS/MS, GC-MS). | Corrects for sample loss and matrix effects; increases accuracy and precision. nih.govsci-hub.seresearchgate.net |

| Metabolism Studies (DMPK) | Tracing the metabolic fate of drugs or other xenobiotics. | Allows for clear differentiation of the compound from endogenous molecules. vulcanchem.comsymeres.com |

| Mechanistic Studies | Investigating reaction mechanisms through the Kinetic Isotope Effect (KIE). | The stronger C-D bond can slow reaction rates, helping to identify rate-determining steps. chemicalbook.comshimadzu.com |

| NMR Spectroscopy | Use as non-interfering solvents for sample analysis. | Eliminates large solvent signals that would otherwise obscure the analyte signals. vulcanchem.comCurrent time information in Bangalore, IN. |

| Pharmaceutical Development | Creation of "heavy drugs" with potentially improved metabolic profiles. | Can slow down metabolism, potentially increasing a drug's half-life and efficacy. shimadzu.comresearchgate.net |

Overview of Butocarboxim-d3 in Academic Contexts

This compound is the deuterated analog of Butocarboxim, a systemic carbamate (B1207046) insecticide used to control sucking pests on crops like citrus, cotton, and vegetables. nih.goveurl-pesticides.eu The academic and research interest in this compound is not as a pesticide itself, but as a specialized tool for the analytical study of the parent compound and its metabolites.

While specific documentation detailing the first synthesis of this compound is not prominent in the public literature, its development can be understood within the broader history of environmental and food safety analysis. The need for accurate and reliable methods to monitor pesticide residues grew significantly with the advancement of analytical instrumentation, particularly GC-MS and LC-MS/MS, in the late 20th century. sci-hub.sethermofisher.com

Researchers recognized that to achieve the low detection limits and high accuracy required by regulatory bodies, stable isotope-labeled internal standards were essential. nih.gov A 1998 study, for instance, detailed the synthesis of deuterated internal standards for polar organophosphorus pesticides to improve the reliability of GC-MS analysis in water samples. nih.gov This approach became a benchmark for high-quality quantitative methods. As regulatory frameworks, such as those outlined in European Commission guidance documents, increasingly emphasized the need to compensate for matrix effects and procedural losses, the synthesis of labeled analogs for a wide range of pesticides, including carbamates like Butocarboxim, became a necessity for analytical standard suppliers and research laboratories. eurl-pesticides.eueuropa.eu The use of related labeled carbamates, such as Carbofuran-d3, as internal standards in multi-residue pesticide analysis further illustrates this established practice. sci-hub.seresearchgate.netresearchgate.net

The primary and most critical research application for this compound is its use as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of Butocarboxim and its primary metabolites. researchgate.netsigmaaldrich.com When Butocarboxim is introduced into the environment or is metabolized in plants and animals, it is oxidized to form Butocarboxim sulfoxide (B87167) and subsequently Butocarboxim sulfone (also known as Butoxycarboxim). chemicalbook.comnih.govvulcanchem.com These metabolites are often included in regulatory monitoring as part of the total residue definition.

The rationale for using this compound in this paradigm is multifaceted:

Correction for Analytical Variability: It is added to a sample at the beginning of the analytical workflow. Any loss of analyte during extraction, cleanup, or injection will be mirrored by a proportional loss of the deuterated standard, allowing for accurate correction of the final calculated concentration. europa.eu

Compensation for Matrix Effects: In complex matrices like fruits, vegetables, or soil, other co-extracted compounds can interfere with the ionization of the target analyte in the mass spectrometer's source, either suppressing or enhancing the signal. sci-hub.seresearchgate.net Because this compound co-elutes with Butocarboxim and has virtually identical ionization behavior, it experiences the same matrix effects, providing a reliable basis for quantification. researchgate.net

Unambiguous Identification: The known mass difference between the analyte and the labeled standard confirms the identity of the compound being measured.

Therefore, the synthesis and use of this compound are driven by the need for high-fidelity data in regulatory compliance, environmental monitoring, and food safety testing, ensuring that measurements of Butocarboxim residues are accurate and defensible.

Table 2: Physicochemical Properties of Butocarboxim and Key Metabolites

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Role in Analysis |

|---|---|---|---|

| Butocarboxim | C₇H₁₄N₂O₂S | 190.26 | Primary target analyte. sigmaaldrich.com |

| Butocarboxim sulfoxide | C₇H₁₄N₂O₃S | 206.26 | Primary oxidative metabolite. vulcanchem.com |

| Butoxycarboxim (Butocarboxim sulfone) | C₇H₁₄N₂O₄S | 222.26 | Secondary oxidative metabolite. chemicalbook.comshimadzu.com |

| This compound | C₇H₁₁D₃N₂O₂S | 193.28 | Internal standard for quantification. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(E)-3-methylsulfanylbutan-2-ylideneamino] N-(trideuteriomethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2S/c1-5(6(2)12-4)9-11-7(10)8-3/h6H,1-4H3,(H,8,10)/b9-5+/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNPDDSJBGRXLW-UYUKVFNDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=NOC(=O)NC)C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)O/N=C(\C)/C(C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Isotopic Labeling Strategies for Butocarboxim D3

Approaches for Deuterium (B1214612) Incorporation

The incorporation of deuterium into the Butocarboxim molecule is a critical step that requires specific synthetic routes, often starting with deuterated building blocks.

The synthesis of Butocarboxim logically starts from the precursor 3-(methylthio)butan-2-one. nih.govnih.gov This ketone can then be reacted with hydroxylamine (B1172632) to form the corresponding oxime, 3-(methylthio)butan-2-one oxime. nih.gov The final step in the formation of Butocarboxim is the reaction of this oxime with methyl isocyanate to yield the carbamate (B1207046) product. nih.gov

For the synthesis of Butocarboxim-d3, a common strategy is to utilize a deuterated version of one of the key precursors. Introducing deuterium at the N-methyl group is a common approach for creating internal standards for carbamate pesticides. researchgate.net This would involve using deuterated methyl isocyanate (CD₃NCO) in the final step of the synthesis. The deuterated methyl isocyanate would be reacted with 3-(methylthio)butan-2-one oxime to yield this compound.

Another potential route for deuteration involves the hydrogen-deuterium exchange at positions alpha to a carbonyl group. researchgate.net In the case of the precursor 3-(methylthio)butan-2-one, the methyl group adjacent to the ketone (C1) could potentially be deuterated under specific catalytic conditions using a deuterium source like D₂O. researchgate.net However, this method may lead to a mixture of deuterated products and requires careful control of the reaction conditions.

Catalytic hydrogen-deuterium exchange represents a powerful tool for the incorporation of deuterium into organic molecules. mdpi.com These methods often employ a metal catalyst, such as platinum or palladium, in the presence of a deuterium source like deuterium oxide (D₂O) or deuterium gas (D₂). mdpi.comnih.gov For oxime-containing compounds, specific rhodium-based catalysts have been shown to facilitate C-H activation and deuterium exchange at the ortho-position of an aromatic ring directed by the oxime group. nih.gov While Butocarboxim lacks an aromatic ring for this specific type of directed deuteration, the principle of using transition metal catalysts for H-D exchange is well-established. mdpi.comacs.org

For instance, heterogeneous catalysts like Pt/C or Pd/C in D₂O can be used to exchange protons on an aromatic ring or at other activated positions. mdpi.com The synthesis of deuterated imidazopyridines has been achieved using a Pd/C catalyst in D₂O at elevated temperatures. nih.gov While direct catalytic exchange on the final Butocarboxim molecule might be challenging due to the presence of multiple reactive sites, this approach could be applied to its precursors.

The table below summarizes potential catalytic approaches for deuteration relevant to the synthesis of this compound precursors.

| Catalyst System | Deuterium Source | Substrate Type | Potential Application for this compound |

| Pd/C | D₂O/H₂ | Aromatic amines | Deuteration of aromatic precursors (if applicable) |

| Pt/C | D₂O | Arylamines | Deuteration of potential amine precursors |

| [(COD)Ir(NHC)Cl] | Deuterated solvent | Primary sulfonamides | Ortho-deuteration directed by functional groups |

| Rhodium complexes | catBH (deuterated) | Unsaturated oxime ethers | Deuteration via hydroboration |

Isotopic Purity and Enrichment Assessment

Following the synthesis of this compound, it is imperative to verify the successful incorporation of deuterium and to quantify the isotopic purity and enrichment. This is achieved through a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of isotopically labeled compounds. outsourcedpharma.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (Proton NMR) is used to confirm the absence of signals at positions where deuterium has been incorporated. For this compound labeled at the N-methyl group, the characteristic singlet for the N-CH₃ protons would be absent or significantly diminished in the ¹H NMR spectrum. researchgate.net ²H NMR (Deuterium NMR) can be used to directly observe the deuterium signals, confirming their presence and location within the molecule. researchgate.net The integration of these signals can provide a preliminary assessment of the extent of deuteration.

Mass Spectrometry (MS): Mass spectrometry provides a direct measure of the mass-to-charge ratio (m/z) of the molecule. outsourcedpharma.com The mass spectrum of this compound will show a molecular ion peak that is three mass units higher than that of the unlabeled Butocarboxim, confirming the incorporation of three deuterium atoms. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition. mdpi.com Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and the fragmentation pattern can help to pinpoint the location of the deuterium labels. researchgate.netresearchgate.net

The following table outlines the expected mass spectral data for Butocarboxim and its deuterated analogue.

| Compound | Molecular Formula | Exact Mass [M+H]⁺ | Key MS/MS Fragments |

| Butocarboxim | C₇H₁₄N₂O₂S | 191.0854 | Varies with instrument conditions |

| This compound | C₇H₁₁D₃N₂O₂S | 194.1042 | Shift in fragment masses containing the N-CD₃ group |

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to determine the precise isotopic abundance in a sample. wikipedia.org While often used for measuring natural isotopic variations, it can also be adapted to determine the high levels of enrichment in synthetically labeled compounds. nih.govfmach.it

In the context of this compound, IRMS analysis would involve the combustion of the sample to convert it into simple gases like CO₂, H₂, and N₂. fmach.it The isotopic ratio of hydrogen (²H/¹H) in the resulting hydrogen gas is then measured with very high precision. nih.gov This allows for an accurate determination of the deuterium enrichment in the this compound sample. For complex samples like pesticides extracted from food or environmental matrices, IRMS can be coupled with a separation technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). fmach.itnih.gov This allows for the analysis of the specific isotopic signature of the target compound without interference from the matrix.

The precision of IRMS allows for the differentiation between samples with very small differences in their isotopic composition, making it a powerful tool for quality control of isotopically labeled standards. researchgate.netnih.gov

Iii. Advanced Analytical Applications of Butocarboxim D3 As an Internal Standard

Role in Quantitative Trace Analysis

Quantitative trace analysis involves measuring minute quantities of a substance within a sample. In fields like food safety and environmental monitoring, analysts often need to detect pesticide residues, such as Butocarboxim, at parts-per-billion (ppb) levels. lcms.czlcms.cz The use of a stable isotope-labeled internal standard like Butocarboxim-d3 is considered the gold standard for such demanding applications. nih.govmdpi.com

The "matrix" refers to all the components of a sample other than the analyte of interest. In complex samples such as fruits, vegetables, soil, or milk, these matrix components can interfere with the analysis, a phenomenon known as the matrix effect. lcms.cznih.gov This effect can either suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate quantification. nih.gov

This compound is instrumental in compensating for these matrix effects. lcms.cz Since it is chemically and structurally similar to the native Butocarboxim, it experiences the same signal suppression or enhancement caused by the co-extracted matrix components. By adding a known amount of this compound to the sample at the beginning of the workflow, analysts can use the ratio of the analyte's signal to the internal standard's signal for quantification. This ratio remains stable even if the absolute signals of both compounds fluctuate due to matrix interference, thereby correcting for the error and ensuring the final calculated concentration is accurate. lcms.cz Studies on various pesticides in complex matrices like green onion have shown that even with deuterated internal standards, using matrix-matched calibration solutions is crucial for the highest accuracy. nih.gov

Table 1: The Principle of Matrix Effect Compensation using this compound

| Scenario | Analyte (Butocarboxim) Signal | Internal Standard (this compound) Signal | Analyte/IS Ratio | Quantitative Result |

| No Matrix Effect | 100,000 | 100,000 | 1.0 | Accurate |

| Signal Suppression (50%) | 50,000 | 50,000 | 1.0 | Accurate (Corrected) |

| Signal Enhancement (30%) | 130,000 | 130,000 | 1.0 | Accurate (Corrected) |

This is an illustrative table demonstrating the principle. Actual values will vary based on instrumentation, matrix, and concentration.

Accuracy refers to how close a measured value is to the true value, while precision describes the closeness of repeated measurements to each other. This compound significantly enhances both. During sample preparation, which can involve multiple steps like extraction, centrifugation, and filtration, analyte loss is almost inevitable. chromatographyonline.com Because this compound behaves identically to the native analyte, any loss experienced by the analyte is mirrored by the internal standard. This allows for the correction of procedural errors, leading to a more accurate final result.

The use of deuterated analogues as internal standards has been shown to dramatically improve accuracy and precision in pesticide analysis across different complex matrices. lcms.cz For instance, in one study, when analyzing pesticides in various cannabis matrices, accuracy values without an internal standard differed by more than 60% with a relative standard deviation (RSD) over 50%. When a deuterated internal standard was used, the accuracy improved to within 25% and the RSD dropped below 20%. lcms.cz This demonstrates the power of using a stable isotope-labeled internal standard like this compound to ensure that analytical data is both reliable and reproducible.

Chromatographic Separation Techniques

Chromatography is an essential technique for separating the components of a mixture before they are introduced to the mass spectrometer. The choice between gas or liquid chromatography depends on the analyte's properties, such as volatility and thermal stability.

Gas chromatography separates compounds based on their volatility. However, many carbamate (B1207046) pesticides, including Butocarboxim, are thermally labile, meaning they can decompose at the high temperatures used in the GC injector and column. oup.comjfda-online.com Research has shown that while direct GC-MS analysis of Butocarboxim is possible under mild conditions, its metabolites and other related compounds can undergo on-column degradation. oup.comagri.gov.iloup.com Butocarboxim itself is analyzed intact, but its sulfoxide (B87167) and sulfone metabolites undergo dehydration. oup.com

Due to this thermal instability, GC-MS is not the preferred method for Butocarboxim analysis. jfda-online.com If GC-MS were employed, the use of this compound as an internal standard would be theoretically beneficial to correct for any variability. However, the potential for differential degradation rates between the analyte and the deuterated standard under thermal stress would need to be carefully evaluated to ensure accurate quantification. The U.S. Environmental Protection Agency (EPA) Method 1699 for analyzing pesticides in environmental samples by HRGC/HRMS utilizes stable isotopically labeled analogs to achieve accurate and precise results for a wide range of compounds. epa.gov

Liquid chromatography-mass spectrometry is the predominant technique for analyzing non-volatile and thermally unstable compounds like Butocarboxim. waters.comeurl-pesticides.eu Multiple studies have developed and validated LC-MS/MS methods for the simultaneous determination of numerous pesticide residues, including Butocarboxim and its metabolites (Butocarboxim sulfoxide and Butocarboxim sulfone), in diverse and complex food matrices such as fruits, vegetables, milk, and tea. chromatographyonline.comjfda-online.comnih.govuoguelph.camn-net.comeurl-pesticides.eu

In these methods, this compound serves as the ideal internal standard. It co-elutes with the native Butocarboxim, meaning they exit the chromatography column at the same time, and experiences the same ionization conditions in the mass spectrometer's source. This co-elution is critical for effectively compensating for matrix effects and instrumental variability. nih.gov One study on analyzing carbamate insecticides in bovine milk used the non-deuterated Butocarboxim as a surrogate internal standard, achieving good accuracy and demonstrating the compound's suitable behavior for this purpose. nih.gov The use of its deuterated analogue, this compound, would provide even more robust and accurate quantification.

Table 2: Exemplary LC-MS/MS Parameters for Butocarboxim Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Butocarboxim | 208.0 (M+NH₄)⁺ | 90.1 | 75.0 |

| This compound | 211.0 (M+NH₄)⁺ | 93.1 | 75.0 |

| Butocarboxim sulfoxide | 207.0 (M+H)⁺ | 132.0 | 74.9 |

| Butoxycarboxim (sulfone) | 223.0 (M+H)⁺ | 106.0 | 166.0 |

Data is illustrative and based on published methods for Butocarboxim and general principles of deuterated standards. jfda-online.comeurl-pesticides.eu The precursor ion for Butocarboxim may vary based on mobile phase additives. jfda-online.com

Ultra-high performance liquid chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm) and higher operating pressures than traditional HPLC. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity. waters.com UHPLC-MS/MS methods have been successfully developed for the rapid screening of hundreds of pesticides, including carbamates, in food and environmental samples. lcms.czwaters.com

In a high-throughput environment, the speed of UHPLC is a major advantage. A multi-residue analysis that might take 50-60 minutes with conventional HPLC can be completed in a fraction of that time. waters.com For the analysis of Butocarboxim, a UHPLC-MS/MS system combined with the use of this compound as an internal standard would represent the state-of-the-art approach. This combination allows for rapid, accurate, and precise quantification, even at very low concentrations in challenging matrices. lcms.cz The robustness provided by the internal standard is crucial for maintaining data quality across large batches of samples, making it essential for routine monitoring programs in food safety and environmental analysis. lcms.czwaters.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Method Development and Validation Protocols

The integration of this compound into analytical methods requires systematic development and validation to ensure the resulting data is accurate, precise, and reproducible. lcms.cz The use of an isotopically labeled internal standard is a key component of robust method design, particularly for residue analysis in complex matrices like food and environmental samples. eurl-pesticides.eu

Sample Preparation Techniques Utilizing this compound

The primary goal of sample preparation is to extract the analyte of interest from its matrix and remove interfering substances prior to analysis. lcms.cz Adding a known quantity of this compound at the very beginning of this process is crucial, as it allows the standard to account for analyte losses at every subsequent step, from extraction to final volume reconstitution.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices. mdpi.comrasayanjournal.co.in The optimization of a QuEChERS protocol for Butocarboxim analysis would centrally feature this compound.

The typical QuEChERS workflow involves:

Homogenization and Extraction: A weighed sample is homogenized, and this compound is added. Extraction is then performed, commonly with acetonitrile (B52724). mdpi.com

Partitioning: Salts, typically magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), are added to induce phase separation between the aqueous sample components and the acetonitrile layer containing the analytes. mdpi.com

Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing a sorbent mixture for cleanup. gcms.cz The choice of sorbents (e.g., primary secondary amine (PSA) to remove sugars and fatty acids, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments) is optimized based on the matrix. gcms.cz

Throughout this multi-step process, any physical loss of the extract or inefficient partitioning will affect both Butocarboxim and this compound equally. By quantifying the recovery of this compound, analysts can correct for any losses of the target analyte, thereby optimizing the method for higher accuracy. Studies on similar analytes show that this approach yields excellent recovery and precision. rsc.org

Table 1: Illustrative Recovery and Precision Data for Pesticide Analysis in a Complex Matrix Using QuEChERS with an Internal Standard

| Parameter | Performance Metric | Justification |

| Analyte Recovery | 79% - 108% | Demonstrates the effectiveness of the extraction and cleanup steps. The internal standard corrects for variability within this range. rsc.org |

| Method Precision (%RSD) | 4.9% - 12.1% | Indicates high reproducibility of the method across multiple preparations, a key benefit of using an internal standard. rsc.org |

Solid-Phase Extraction (SPE) is another common technique used to clean up and concentrate analytes from liquid samples. sigmaaldrich.com It operates by passing the sample through a cartridge containing a solid sorbent that retains either the analyte or the interferences. researchgate.net

In a method utilizing this compound, the internal standard is added to the sample before it is loaded onto the SPE cartridge. ca.govnih.gov The subsequent steps include:

Conditioning: The SPE cartridge is conditioned with solvents to activate the sorbent.

Loading: The sample (containing both Butocarboxim and this compound) is passed through the cartridge.

Washing: Interfering compounds are washed from the cartridge while the analytes are retained.

Elution: A different solvent is used to elute the retained analytes from the cartridge.

The presence of this compound is vital for accurately assessing the efficiency of the SPE process. Incomplete retention during loading or incomplete elution will be reflected in the recovery of the internal standard. This allows for precise correction of the final calculated concentration of Butocarboxim. Automated SPE systems, in particular, benefit from this approach, enabling high-throughput analysis with minimal operator intervention and reliable results. nih.gov

Evaluation of Analytical Performance Parameters

Validation of an analytical method confirms that its performance characteristics are suitable for the intended application. brjac.com.br When using an internal standard like this compound, key parameters such as linearity are significantly improved.

Linearity demonstrates that the instrument's response is directly proportional to the concentration of the analyte over a given range. raccefyn.co A calibration curve is established by analyzing a series of standards of known concentrations. researchgate.net

When using this compound, the calibration curve is not plotted using the absolute response of the analyte. Instead, it is constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area (Area_analyte / Area_IS) on the y-axis against the concentration of the analyte on the x-axis. uknml.com

This ratiometric approach provides several advantages:

Correction for Variability: It corrects for minor fluctuations in injection volume and instrument response during an analytical run. uknml.com

Matrix Effect Compensation: As previously discussed, it compensates for matrix-induced signal suppression or enhancement. lcms.cz

Improved Linearity: The resulting calibration curve is typically more linear and robust, with correlation coefficients (R²) consistently exceeding 0.99. raccefyn.coresearchgate.net

The intercept of this curve should ideally be statistically insignificant from zero, confirming a lack of systematic bias. researchgate.net The use of this compound ensures that the calibration model is a true and accurate representation of the instrument's response to the analyte, forming the foundation for reliable quantification of unknown samples.

Table 2: Comparison of Calibration Curve Parameters for Butocarboxim With and Without Internal Standard

| Parameter | Without Internal Standard (Illustrative) | With this compound (Illustrative) |

| Y-Axis | Analyte Peak Area | (Analyte Peak Area / IS Peak Area) |

| Linearity (R²) | 0.9807 raccefyn.co | > 0.998 researchgate.net |

| Precision (%RSD) | > 20% | < 15% lcms.cz |

| Reliability | Susceptible to matrix effects and injection volume variance. | Corrects for analytical variance, providing higher accuracy. uknml.com |

Iv. Environmental Fate and Degradation Kinetic Studies Utilizing Butocarboxim D3

Investigating Transformation Pathways

Abiotic degradation involves the chemical breakdown of a substance through non-living mechanisms, primarily hydrolysis and photolysis. wikipedia.org

Hydrolysis is a chemical reaction with water that can lead to the breakdown of pesticides. ecetoc.org The stability of Butocarboxim to hydrolysis is significantly dependent on the pH of the surrounding medium. It is reported to be stable in neutral to slightly acidic conditions, specifically between pH 5 and 7. nih.govechemi.com However, under strongly acidic or alkaline conditions, hydrolysis is accelerated. nih.govechemi.com

Interactive Table: Hydrolytic Stability of Butocarboxim and Related Compounds

| Compound | pH Condition | Stability/Half-Life |

|---|---|---|

| Butocarboxim | 5-7 | Stable nih.govechemi.com |

| Butocarboxim | Strong Acid (<5) | Hydrolyzed nih.govechemi.com |

| Butocarboxim | Strong Alkali (>7) | Hydrolyzed nih.govechemi.com |

| Aldicarb (analogue) | 6.02 | 559 days nih.gov |

| Aldicarb (analogue) | 8.85 | 55 days nih.gov |

| Butoxycarboxim (metabolite) | >10 | 6-12 hours |

Photolysis, or degradation by sunlight, is another significant abiotic pathway for the dissipation of pesticides. wikipedia.org Butocarboxim has been observed to be stable to sunlight in general terms. nih.gov However, studies on sterilized soil surfaces have shown that it does undergo photolytic degradation when exposed to sunlight, with reported half-lives of approximately 9 to 11 days. nih.govechemi.com This indicates that sunlight can contribute to its breakdown on surfaces, although specific quantum yields for its photolysis in aqueous solutions are not documented in the available literature. The rate of photolysis can be influenced by various factors in the environment, including the presence of sensitizing substances in the water. wikipedia.org

Interactive Table: Photolytic Degradation of Butocarboxim

| Medium | Conditions | Half-Life (t½) |

|---|

Biotic degradation, mediated by microorganisms, is a primary route for the breakdown of many organic pesticides in the environment. wikipedia.orgmdpi.com

Microorganisms such as bacteria and fungi can utilize pesticides as a source of carbon and nutrients, breaking them down into simpler, often less toxic, compounds. mdpi.comredalyc.org Carbamate (B1207046) insecticides, the class to which Butocarboxim belongs, are known to be susceptible to microbial degradation. herts.ac.uk The reported half-life of Butocarboxim in soil is between 1 and 8 days. nih.govinchem.org This rapid degradation in soil, when compared to its relatively slower abiotic degradation rates, strongly suggests that microbial metabolism is the dominant dissipation pathway in soil environments. On and in plant foliage, Butocarboxim is known to oxidize rapidly to Butocarboxim sulfoxide (B87167) and subsequently to Butocarboxim sulfone, alongside hydrolysis of the carbamate group. inchem.org While specific microbial species responsible for Butocarboxim degradation have not been detailed, the general process involves enzymatic activities that transform the parent molecule. mdpi.com

The use of isotopically labeled compounds, such as Butocarboxim-d3, is a powerful and essential technique in environmental fate studies. iaea.orgmdpi.com By replacing three hydrogen atoms with their heavier isotope, deuterium (B1214612), a labeled version of the molecule is created that is chemically identical in its behavior but distinguishable by mass spectrometry. This allows researchers to track the fate of the pesticide in complex environmental matrices like soil and water with high accuracy and precision. mdpi.com

In biodegradation studies, this compound would be introduced into a soil or water system, and samples would be analyzed over time. The use of a deuterated internal standard helps to correct for any loss of the analyte during sample preparation and analysis, thereby improving the accuracy of quantification. tandfonline.comeuropa.eu Researchers can monitor the disappearance of the parent this compound and identify the formation of its various degradation products. This provides a clear picture of the degradation pathway and the rates of transformation. mdpi.comfrontiersin.org The stable isotope label allows for the differentiation between the applied pesticide and any naturally occurring related compounds, providing unambiguous evidence of its environmental fate. iaea.orgmdpi.com

Biotic Degradation Processes in Environmental Compartments

Kinetic Modeling of Environmental Dissipation

Kinetic modeling is essential for predicting the persistence of a pesticide in the environment. It uses mathematical models to describe the rate at which the compound dissipates, providing key parameters for environmental risk assessment. The accuracy of these models is directly dependent on the quality of the concentration data gathered over time, a task for which this compound is employed to ensure analytical precision.

The persistence of a pesticide is commonly expressed in terms of its degradation half-life (DT50), the time required for 50% of the initial concentration to dissipate, and its DT90, the time for 90% dissipation. epa.goveuropa.eu These values are crucial endpoints used in regulatory decision-making. europa.euthermofisher.com To determine the DT50 and DT90 for Butocarboxim, laboratory or field studies are conducted where soil or water samples are fortified with the pesticide and its concentration is monitored over time.

In these studies, this compound is added to the samples during the extraction process. As an internal standard, it mimics the chemical behavior of the target analyte, Butocarboxim, through extraction, cleanup, and analysis, but is distinguishable by its higher mass in mass spectrometry. nih.gov This allows for the correction of any analyte loss during sample preparation or variations in instrument response, leading to highly accurate concentration measurements. The resulting decline curve of Butocarboxim concentration versus time is then used to calculate the DT50 and DT90 values. These values can vary significantly depending on environmental conditions such as soil type, temperature, and microbial activity. europa.euherts.ac.uk

Table 1: Illustrative Degradation Half-Lives for Butocarboxim in Various Environmental Media

| Environmental Matrix | Condition | DT50 (Days) | DT90 (Days) | Kinetic Model |

| Loamy Soil | Aerobic, 20°C | 25 | 83 | SFO |

| Sandy Loam Soil | Aerobic, 20°C | 38 | 126 | SFO |

| Water (pH 7) | Photolysis | 45 | 149 | SFO |

| Water-Sediment System | Aerobic, 20°C | 60 | 199 | DFOP |

Note: This table contains representative data for a carbamate insecticide and is intended for illustrative purposes. The precise half-lives for Butocarboxim would be determined in specific regulatory studies.

The dissipation data, accurately quantified using this compound, are fitted to various kinetic models to describe the degradation behavior. Regulatory bodies like the EPA and international forums such as FOCUS (FOrum for the Co-ordination of pesticide fate models and their USe) provide guidance on the selection of appropriate models. epa.goveuropa.eu

The most common models include:

Single First-Order (SFO) Kinetics: This is the simplest model, assuming the degradation rate is directly proportional to the concentration of the compound. epa.gov It is often sufficient for describing degradation in many scenarios. The half-life in the SFO model is constant regardless of the initial concentration. epa.gov

Double First-Order in Parallel (DFOP) Kinetics: Pesticide degradation in soil can sometimes be biphasic, with an initial rapid decline followed by a slower dissipation phase. The DFOP model, which describes the dissipation as the sum of two parallel first-order processes, is often used in these cases. epa.govepa.gov This model can provide a more realistic prediction of persistence, especially for the fraction of the pesticide that may become more strongly sorbed to soil particles over time. scc-gmbh.de

The choice between models is based on statistical tests (e.g., chi-squared) and visual assessment of the fit. scc-gmbh.de If a biphasic model like DFOP provides a significantly better fit, it is generally recommended for deriving endpoints for environmental modeling. scc-gmbh.de

Identification and Characterization of Environmental Transformation Products (TPs)

When a pesticide like Butocarboxim degrades in the environment, it forms various transformation products (TPs), which may have their own toxicological and environmental significance. asau.ru Identifying and tracking these TPs is a critical part of a comprehensive environmental fate assessment.

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is a powerful tool for identifying unknown TPs. thermofisher.com HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide highly accurate mass measurements, which allow for the determination of the elemental composition of an unknown compound.

In a typical workflow, extracts from degradation studies of Butocarboxim are analyzed by LC-HRMS. The instrument detects potential TPs, and the accurate mass data is used to propose chemical formulas. By comparing the fragmentation pattern of a suspected TP with that of the parent compound, Butocarboxim, structural elucidation can be performed. Known metabolites of carbamates include products of oxidation, such as sulfoxides and sulfones, and hydrolysis products. For example, Butocarboxim sulfoxide is a known transformation product of Butocarboxim. waters.comwaters.com The use of this compound as an internal standard ensures that the parent compound is accurately accounted for, aiding in the mass balance calculation and confirming that the observed TPs originate from Butocarboxim degradation.

Table 2: Potential Transformation Products of Butocarboxim

| Compound Name | Chemical Formula | Transformation Pathway |

| Butocarboxim | C₇H₁₄N₂O₂S | Parent Compound |

| Butocarboxim sulfoxide | C₇H₁₄N₂O₃S | Oxidation |

| Butocarboxim sulfone | C₇H₁₄N₂O₄S | Oxidation |

| Butocarboxim-oxon | C₇H₁₄N₂O₃ | Desulfurization/Oxidation |

| Methomyl | C₅H₁₀N₂O₂S | Hydrolysis & Rearrangement |

Note: This table lists plausible transformation products based on known degradation pathways for carbamate insecticides. Specific identification would require confirmation against analytical standards.

Isotopic labeling is a definitive technique for tracing the metabolic and degradation pathways of a chemical. iaea.orgmdpi.com While large-scale environmental studies often use radiolabeled compounds (e.g., with ¹⁴C), stable isotope-labeled standards like this compound offer unique advantages in analytical studies, particularly when combined with HRMS.

In a specialized study, one could apply both Butocarboxim and this compound to an environmental system. The deuterium label acts as a clear marker. As Butocarboxim degrades to form TPs, this compound would theoretically degrade through the same pathways to form deuterated TPs. For instance, the oxidation of Butocarboxim would yield Butocarboxim sulfoxide, while the oxidation of this compound would yield this compound sulfoxide.

Using HRMS, an analyst can specifically search for pairs of compounds that have the exact mass difference corresponding to the three deuterium atoms. nih.gov This "isotopic pattern" provides unambiguous confirmation that the detected TP is indeed derived from Butocarboxim, helping to distinguish it from naturally occurring, isobaric interferences in a complex matrix. This approach provides powerful, confirmatory evidence for the elucidation of degradation pathways. mdpi.com

V. Biotransformation and Metabolism Studies Non Human Biological Systems

Investigating Metabolic Pathways in Model Organisms

The study of Butocarboxim's metabolism in model organisms, from enzymatic systems to whole plants and microbial cultures, provides a comprehensive picture of its biotransformation. nih.govresearchgate.net These studies are fundamental to understanding its mechanism of action and environmental persistence. researchgate.net

In vitro studies using isolated enzyme systems are crucial for identifying the specific biochemical reactions a compound undergoes. For carbamates like Butocarboxim, key enzymatic transformations include oxidation, hydrolysis, and conjugation. researchgate.net Oxidation reactions are often catalyzed by cytochrome P450 monooxygenases, which are prevalent in various organisms. researchgate.netnih.gov These enzymes are responsible for the initial steps in the metabolic cascade, typically involving the addition of an oxygen atom. This is exemplified by the sulfoxidation of Butocarboxim, a primary metabolic step. inchem.org Hydrolytic enzymes, such as esterases, can cleave the carbamate (B1207046) ester bond, leading to the detoxification of the compound. researchgate.netinchem.org

Recent research has also explored the use of enzymes like lipases for carbamate synthesis under controlled conditions, highlighting the potential for enzymatic processes to both form and degrade these molecules.

Once applied, systemic insecticides like Butocarboxim are absorbed and translocated within plants. nih.gov Plant tissues contain enzyme systems that rapidly metabolize the compound. The primary metabolic pathway for Butocarboxim in plants involves a two-step oxidation of the sulfur atom. inchem.org It is first oxidized to its sulfoxide (B87167) metabolite and subsequently to the more stable sulfone, known as Butoxycarboxim. inchem.org In addition to oxidation, hydrolysis of the carbamate group to form the corresponding oxime and demethylation derivatives have been identified as metabolic routes in plants like French beans. inchem.org

In the soil and aquatic environments, microorganisms play a vital role in the degradation of pesticides. researchgate.netfrontiersin.org While specific microbial degradation pathways for Butocarboxim are not extensively detailed, general pesticide metabolism by microbes involves similar reactions to those in plants, such as oxidation and hydrolysis. researchgate.net Studies on the fate of Butocarboxim in soil have reported a half-life of approximately 6 to 8 days for the parent compound, while its more persistent sulfone metabolite, Butoxycarboxim, has a half-life of 41 to 44 days. inchem.org The diversity of microbial enzymes allows for the potential mineralization of the pesticide, breaking it down into simpler inorganic compounds. researchgate.net

Table 1: Key Metabolic Reactions of Butocarboxim in Non-Human Systems

| Reaction Type | Metabolic Product(s) | Biological System |

| Sulfoxidation | Butocarboxim sulfoxide | Plants, Mammals |

| Sulfone Formation | Butoxycarboxim (Butocarboxim sulfone) | Plants, Mammals |

| Hydrolysis | 3-(Methylthio)butanone oxime | Plants |

| Demethylation | 2-demethylation derivatives | Plants |

Elucidation of Biotransformation Products

Identifying the array of metabolites formed from Butocarboxim is essential for a complete understanding of its biological and environmental impact. This requires sophisticated analytical techniques capable of separating and identifying structurally similar compounds within complex biological matrices. nih.gov

A variety of analytical methods have been developed to detect and quantify Butocarboxim and its metabolites. High-performance liquid chromatography (HPLC) with post-column derivatization and fluorescence detection is a sensitive method used for residue analysis. jfda-online.com Gas-liquid chromatography (GLC) coupled with a thermionic ionization detector (TID) is also employed to determine residues of Butocarboxim and its primary oxidative metabolites, the sulfoxide and sulfone. nih.gov

More advanced techniques, such as ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS), offer significant advantages in speed, sensitivity, and specificity. researchgate.net These methods can effectively separate structural isomers, such as Butocarboxim sulfoxide from other similar compounds, and provide definitive structural information through mass fragmentation patterns, making them powerful tools for metabolite identification. nih.govresearchgate.net

Table 2: Analytical Methods for Butocarboxim and Metabolite Detection

| Analytical Technique | Detector/Method | Application |

| High-Performance Liquid Chromatography (HPLC) | Post-column derivatization, Fluorescence | Residue analysis in agricultural products. jfda-online.com |

| Gas-Liquid Chromatography (GLC) | Thermionic Ionization Detector (TID) | Determination of Butocarboxim, sulfoxide, and sulfone residues. nih.gov |

| Ultra-Performance Liquid Chromatography (UPLC) | Tandem Mass Spectrometry (MS/MS) | Rapid multi-residue analysis and identification of metabolites. researchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Mass Spectrometry | General metabolite identification and structural elucidation. nih.gov |

Isotopic tracing is a powerful methodology used to track the metabolic fate of molecules within a biological system. nih.govspringernature.com The use of stable, non-radioactive isotopes like deuterium (B1214612) (²H) is central to modern metabolic research. nih.gov Butocarboxim-d3, which contains three deuterium atoms, is specifically designed for this purpose.

When this compound is introduced into a model system, such as a plant or microbial culture, its metabolites will retain the deuterium label. nih.gov Analytical instruments, particularly high-resolution mass spectrometers, can easily distinguish these labeled metabolites from the pool of naturally occurring (unlabeled) molecules due to their slightly higher mass. nih.govnih.gov By tracking the appearance of deuterium-labeled ions corresponding to potential metabolites (e.g., this compound sulfoxide, Butoxycarboxim-d3), researchers can definitively confirm metabolic pathways and identify novel biotransformation products without ambiguity. springernature.com This approach provides unparalleled insight into the sequence of biochemical reactions and the interconnectivity of metabolic networks. nih.gov

Vi. Advanced Research Directions and Emerging Applications

Multi-Residue Analysis Methodologies incorporating Butocarboxim-d3

Multi-residue analysis methods are essential for the simultaneous detection and quantification of multiple pesticides in a single sample, a common requirement for food and environmental safety testing. nih.gov Techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are frequently employed for their high sensitivity and selectivity in complex matrices. kg.ac.rsgcms.cz

The primary role of this compound in these methodologies is as an internal standard. nih.gov Due to its chemical similarity to the parent compound (Butocarboxim), this compound behaves nearly identically during sample extraction, cleanup, and chromatographic separation. However, its increased mass allows it to be distinguished by the mass spectrometer. nih.gov This application is crucial for several reasons:

Correction for Matrix Effects: Complex sample matrices (e.g., soil, fruits, vegetables) can suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification. As the internal standard is affected by the matrix in the same way as the native analyte, the ratio of their signals remains constant, allowing for accurate calculation of the analyte's concentration. nih.gov

Improved Precision and Accuracy: By accounting for variations in sample preparation, injection volume, and instrument response, the use of a stable isotope-labeled internal standard significantly improves the reproducibility and accuracy of the results. kg.ac.rsnih.gov

Method Validation: this compound is instrumental in the validation of new analytical methods, helping to establish parameters such as recovery, linearity, and limits of detection and quantification.

The integration of this compound into a multi-residue workflow, such as the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) method, enhances the reliability of data for a range of carbamate (B1207046) pesticides. fda.gov.tw

Table 1: Role of this compound in a Typical LC-MS/MS Multi-Residue Workflow

| Workflow Stage | Description | Function of this compound |

|---|---|---|

| Sample Extraction | Pesticides are extracted from the sample matrix (e.g., food, soil) using a solvent like acetonitrile (B52724). gcms.cz | Added at the beginning to mimic the behavior of the target analyte (Butocarboxim) throughout the process. |

| Sample Cleanup | Dispersive solid-phase extraction (d-SPE) is used to remove interfering co-extractives. gcms.cz | Co-elutes with the analyte, ensuring that any loss of analyte during cleanup is mirrored by a proportional loss of the standard. |

| LC Separation | The cleaned extract is injected into an HPLC or UPLC system to separate the different pesticide compounds. jfda-online.com | Chromatographically separates alongside native Butocarboxim, but is differentiated by the detector. |

| MS/MS Detection | The mass spectrometer detects and quantifies the parent and fragment ions for each pesticide. kg.ac.rs | Detected at a different mass-to-charge (m/z) ratio than Butocarboxim, allowing for independent measurement. The ratio of the analyte peak area to the internal standard peak area is used for precise quantification. |

High-Throughput Screening in Environmental Monitoring

High-throughput screening (HTS) programs, such as the U.S. EPA's ToxCast and Tox21 projects, evaluate the biological activity of thousands of environmental chemicals to prioritize them for further testing. scienceopen.comnih.gov These initiatives rely on automated in vitro assays to generate vast amounts of data on potential toxicity pathways. scienceopen.com

While many HTS assays focus on biological endpoints, there is a growing need to link these findings with accurate chemical concentration data, a field known as high-throughput exposure monitoring. tox21.gov This involves analyzing a large number of environmental or biological samples to determine the presence and concentration of various chemicals.

In this context, this compound serves as a critical tool for developing robust and scalable quantitative HTS (qHTS) analytical methods. The use of deuterated standards is essential for:

Quantitative Accuracy: Ensuring that the concentrations measured in complex environmental samples (e.g., water, soil, biota) are accurate, which is vital for exposure modeling and risk assessment.

Inter-Laboratory Comparability: The use of standardized protocols, including the use of specific internal standards like this compound, allows data from different laboratories and screening platforms to be reliably compared.

Automation Compatibility: Stable isotope dilution methods are readily adaptable to the automated liquid handling and data processing workflows characteristic of HTS, facilitating the analysis of thousands of samples efficiently. nih.gov

By incorporating this compound into analytical backbones (e.g., automated LC-MS systems) that support HTS platforms, researchers can generate higher quality and more reliable data, improving the ability to link chemical exposure to potential adverse health outcomes. tox21.gov

Development of Reference Materials for Quality Assurance in Research

Quality assurance is fundamental to analytical science, ensuring that measurement results are accurate, reliable, and comparable over time and between different laboratories. Reference materials (RMs) and certified reference materials (CRMs) are the cornerstones of this quality infrastructure. mdpi.com

This compound is an ideal candidate for the development of high-purity reference materials for several key applications:

Certified Reference Materials (CRMs): A CRM is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. mdpi.com this compound can be produced with high isotopic and chemical purity to serve as a CRM. hpc-standards.com Such CRMs are used to calibrate instruments and validate analytical methods.

Internal and Surrogate Standards: Solutions of this compound can be certified for their concentration and used by analytical laboratories as internal standards for quantification, as described in section 6.1.

Proficiency Testing: Laboratories participating in proficiency testing schemes can be sent samples containing a known amount of Butocarboxim (and other pesticides) to be analyzed. Their performance is evaluated based on how close their results are to the certified values, which are often determined using isotope dilution mass spectrometry with this compound.

The development process for a this compound CRM involves rigorous testing for homogeneity (ensuring every unit is the same) and stability (ensuring the material does not degrade over time under specified storage conditions). mdpi.com The availability of such materials from accredited providers ensures that laboratories analyzing for Butocarboxim can demonstrate the quality and validity of their data, which is essential for regulatory compliance and scientific credibility. hpc-standards.com

Table 2: Characteristics and Applications of this compound as a Reference Material

| Characteristic | Description | Application in Quality Assurance |

|---|---|---|

| High Purity | High chemical and isotopic purity, with minimal presence of the non-labeled analogue. | Reduces measurement uncertainty when used as a calibration or internal standard. |

| Certified Concentration | Provided as a solution with a precisely known concentration and its associated measurement uncertainty. | Used for instrument calibration and the preparation of accurate spiking solutions for recovery studies. |

| Stability | Proven to be stable under defined storage conditions for a specified period. mdpi.com | Ensures the integrity of the material over its shelf life, providing reliable results over time. |

| Traceability | The certified value is linked to national or international standards (e.g., NIST SRMs). | Establishes metrological traceability, ensuring results are comparable across different laboratories and methods. |

Q & A

Basic Research Questions

Q. What analytical methodologies are most effective for detecting and quantifying Butocarboxim-d³ in environmental samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity. Deuterated standards like Butocarboxim-d³ serve as internal standards to correct for matrix effects and instrument variability. Sample preparation often involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE), followed by isotope dilution calibration . Researchers should validate methods using guidelines from organizations like the EPA or OECD, ensuring limits of detection (LOD) and quantification (LOQ) are reported .

Q. How should researchers prepare and store Butocarboxim-d³ to ensure stability during experiments?

- Methodological Answer : Store Butocarboxim-d³ in airtight, light-resistant containers at –20°C to prevent degradation. Prior to use, confirm purity via high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR). For aqueous solutions, use acidified solvents (e.g., 0.1% formic acid) to enhance stability. Include stability tests under experimental conditions (e.g., pH, temperature) in the study design .

Q. What are the critical parameters for optimizing recovery rates of Butocarboxim-d³ in complex matrices like soil or biological tissues?

- Methodological Answer : Key parameters include extraction solvent polarity (e.g., acetonitrile for hydrophilic matrices), pH adjustment to target analyte solubility, and cleanup steps (e.g., dispersive SPE with C18 or PSA sorbents). Spike-and-recovery experiments should be conducted across multiple matrix types, with results statistically analyzed (e.g., %RSD <15%) to validate reproducibility .

Advanced Research Questions

Q. How can researchers design experiments to address contradictory data on Butocarboxim-d³ degradation pathways in aerobic vs. anaerobic environments?

- Methodological Answer : Use a controlled factorial design to isolate variables (e.g., oxygen levels, microbial activity). Employ isotopically labeled tracers (e.g., ¹⁴C-labeled Butocarboxim-d³) to track degradation products via high-resolution mass spectrometry. Compare results with computational models (e.g., QSAR) to predict metabolite formation. Contradictions should be analyzed using sensitivity analysis and cross-lab validation .

Q. What strategies mitigate matrix effects when using Butocarboxim-d³ as an internal standard in multi-residue pesticide analysis?

- Methodological Answer : Implement post-column infusion to identify matrix interference regions in chromatograms. Use matrix-matched calibration curves and adjust extraction protocols (e.g., reduced co-extractive lipids via freeze-out). Advanced signal normalization algorithms (e.g., machine learning-based noise reduction) can further improve accuracy .

Q. How can researchers reconcile discrepancies in reported half-lives of Butocarboxim-d³ across different regulatory studies?

- Methodological Answer : Conduct meta-analyses of existing data to identify confounding variables (e.g., temperature, soil organic matter). Perform accelerated degradation studies under standardized conditions (e.g., OECD 307 guidelines) and apply kinetic modeling (e.g., first-order vs. biphasic decay). Use PubChem’s structure-activity relationship (SAR) tools to compare degradation trends with non-deuterated analogs .

Q. What experimental frameworks are recommended for studying the isotopic purity of Butocarboxim-d³ and its impact on quantification accuracy?

- Methodological Answer : Use NMR spectroscopy to confirm deuterium incorporation at specific positions (e.g., methyl groups). Pair with LC-MS/MS to assess isotopic interference (e.g., “cross-talk” between native and deuterated ions). Statistical tools like ANOVA can evaluate batch-to-batch variability in commercial standards .

Q. How should researchers integrate Butocarboxim-d³ data into broader pesticide residue databases while ensuring FAIR (Findable, Accessible, Interoperable, Reusable) compliance?

- Methodological Answer : Utilize repositories like Chemotion or RADAR4Chem to upload raw spectra, calibration data, and metadata. Adopt standardized formats (e.g., mzML for mass spec data) and assign digital object identifiers (DOIs). Cross-reference entries with PubChem CID numbers and IUPAC nomenclature .

Methodological Best Practices

- Literature Synthesis : Use PubChem’s structure search and PUG-REST API to aggregate physicochemical properties and toxicity data .

- Data Validation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions, ensuring alignment with regulatory needs .

- Contradiction Analysis : Leverage tools like empirical falsification (e.g., testing alternative hypotheses) and peer-review replication to resolve conflicting results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.